1,2-Dibromo-3,3-dimethyl-1-butene

描述

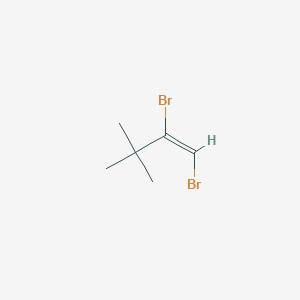

1,2-Dibromo-3,3-dimethyl-1-butene is a di-substituted alkene characterized by bromine atoms at the 1- and 2-positions and two methyl groups at the 3-position. Its molecular formula is C₆H₈Br₂, with a structure that combines steric hindrance from the dimethyl groups and electron-withdrawing effects from the bromine atoms. This compound is synthesized via bromination of 3,3-dimethyl-1-butene, a reaction analogous to the addition of bromine to alkenes described in hydrocarbon chemistry literature . The presence of bromine enhances electrophilic reactivity, making it a candidate for further functionalization or polymerization studies.

属性

IUPAC Name |

(E)-1,2-dibromo-3,3-dimethylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGBPINHTJNHMH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C\Br)/Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-95-9 | |

| Record name | 1,2-Dibromo-3,3-dimethyl-1-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,3-dimethyl-1-butene can be synthesized through the bromination of 3,3-dimethyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,3-dimethyl-1-butene in an inert solvent like dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 3,3-dimethyl-1-butene in large reactors, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization .

化学反应分析

Types of Reactions: 1,2-Dibromo-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Addition Reactions: Conducted in inert solvents like dichloromethane, with reagents such as bromine (Br2) or hydrogen bromide (HBr).

Major Products:

Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.

Elimination Reactions: Products are typically alkenes.

Addition Reactions: Products include dibromoalkanes and other addition products.

科学研究应用

Scientific Research Applications

The compound's applications span several fields:

Organic Chemistry

- Reagent in Synthesis : It serves as a crucial intermediate in organic synthesis for preparing more complex molecules. Its ability to undergo various reactions—such as substitution, elimination, and addition—makes it versatile for creating diverse chemical entities.

Biological Studies

- Modification of Biomolecules : In biological research, 1,2-dibromo-3,3-dimethyl-1-butene is utilized to modify biomolecules. This can involve attaching functional groups to proteins or nucleic acids to study their properties and interactions.

Pharmaceutical Development

- Intermediate in Drug Synthesis : The compound plays a role as an intermediate in the synthesis of pharmaceutical agents. Its reactivity allows it to participate in forming biologically active compounds that are essential in medicinal chemistry .

Industrial Applications

- Production of Specialty Chemicals : In industry, it is used to manufacture specialty chemicals and materials that require specific halogenated compounds. Its unique properties enable the production of materials with desired characteristics for various applications .

Reactivity and Mechanism of Action

The reactivity of this compound is largely attributed to its bromine substituents and the double bond. It can participate in:

- Substitution Reactions : Bromine atoms can be replaced by nucleophiles (e.g., hydroxide ions) to produce alcohols or amines.

- Elimination Reactions : Under strong basic conditions, it can undergo dehydrohalogenation to yield alkenes.

- Addition Reactions : The double bond can react with electrophiles such as halogens or hydrogen halides .

Case Study 1: Organic Synthesis

In a study focusing on synthetic pathways using this compound as a reagent, researchers demonstrated its effectiveness in constructing complex organic molecules through multi-step synthesis involving substitution and elimination reactions.

Case Study 2: Biological Modification

Another investigation highlighted the use of this compound in modifying nucleic acids. The introduction of bromine-containing moieties facilitated the study of molecular interactions within biological systems.

作用机制

The mechanism of action of 1,2-dibromo-3,3-dimethyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in its structure make it highly reactive, allowing it to participate in various chemical reactions. The compound can form intermediates such as carbocations or bromonium ions, which then undergo further transformations to yield the final products .

相似化合物的比较

Structural and Functional Analogues

(a) 3,3-Dimethyl-1-butene (C₆H₁₀)

- Key Differences : Lacks bromine substituents, making it less polar and more volatile.

- Phase Transition Data : Sublimation enthalpy (ΔHsub) ranges from 31.2 kJ/mol (melting point: 298 K) .

- Reactivity : Reacts with bromine to form dibrominated derivatives like 1,2-dibromo-3,3-dimethyl-1-butene .

(b) 1,2-Dibromohexane (C₆H₁₂Br₂)

- Key Differences : A saturated alkane with bromine at terminal positions, leading to lower reactivity in electrophilic addition.

- Phase Transition Data : Vaporization enthalpy (ΔHvap) is 51.6 kJ/mol .

(c) 1,2-Dibromo-3,3-difluorocyclopropene (C₃Br₂F₂)

- Key Differences : Cyclopropene ring introduces ring strain, increasing thermal stability.

- Physical Properties : Boiling point = 105°C ; IR peaks at 1325 cm⁻¹ (C-Br stretch) and 1110 cm⁻¹ (C-F stretch) .

Thermodynamic and Reactivity Data

Table 1: Phase Transition Enthalpies (ΔH, kJ/mol)

| Compound | ΔHsub/ΔHvap | Temperature (K) | Reference |

|---|---|---|---|

| 3,3-Dimethyl-1-butene | 31.2 | 298 | |

| 1,2-Dibromohexane | 51.6 | 298 | |

| This compound (estimated) | ~55–60* | N/A | Extrapolated |

*Estimated based on additive bromine and methyl group contributions.

Table 2: Reactivity in Alkene Binding (Equilibrium Ratios)

| Alkene (Complex) | 1:2 Ratio | Reference |

|---|---|---|

| 3,3-Dimethyl-1-butene (2e) | 10 : 90 | |

| Hex-1-ene (2d) | 18 : 82 |

- Interpretation : The lower equilibrium ratio for 3,3-dimethyl-1-butene (10:90) compared to hex-1-ene (18:82) suggests steric hindrance from dimethyl groups reduces binding efficiency in metal complexes .

Spectral and Physical Properties

- Boiling Points :

- Spectral Signatures: ¹⁹F NMR: Cyclopropene derivatives show distinct singlet peaks (e.g., 98.1 cps for C₃Br₂F₂) . IR: Brominated alkenes exhibit strong C-Br stretches near 600–800 cm⁻¹, absent in non-brominated analogues .

生物活性

1,2-Dibromo-3,3-dimethyl-1-butene (DBDB) is a brominated organic compound with significant biological activity. Its structure, characterized by two bromine atoms attached to a double bond in a branched alkene, suggests potential reactivity with biological macromolecules. This article explores the biological activity of DBDB, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₆H₈Br₂

- CAS Number : 99584-95-9

- Molecular Weight : 227.84 g/mol

- Physical State : Liquid

The compound's structure allows for various chemical reactions, including oxidation and substitution, which can influence its biological interactions.

This compound exhibits several mechanisms of biological activity:

- Oxidative Stress Induction : DBDB can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is crucial for its antimicrobial properties, as ROS can damage cellular components in microbes .

- Enzyme Inhibition : The bromine atoms can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This property is significant in the context of developing biocides and antimicrobial agents.

Antimicrobial Activity

DBDB has been investigated for its potential as an antimicrobial agent. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings indicate that DBDB could serve as a potent agent in controlling microbial infections .

Mutagenicity and Toxicity

Research has indicated that this compound may possess mutagenic properties. A study conducted by JICOSH listed it among chemicals with established mutagenicity, raising concerns about its safety in various applications .

Case Studies

- Antimicrobial Efficacy : In a controlled study examining the efficacy of DBDB against biofilms formed by Pseudomonas aeruginosa, results demonstrated a significant reduction in biofilm biomass when treated with DBDB at concentrations above 100 µg/mL. This suggests its potential use in medical devices to prevent biofilm formation.

- Environmental Impact : A study assessing the degradation of DBDB in aquatic environments found that it undergoes hydrolysis and photodegradation, leading to less toxic byproducts. This finding is critical for evaluating the environmental safety of using DBDB in agricultural or industrial applications .

常见问题

Basic Research Questions

Q. What synthetic methods are effective for preparing 1,2-dibromo-3,3-dimethyl-1-butene, and how can reaction conditions be optimized?

- Methodological Answer : Halogenation of 3,3-dimethyl-1-butene using bromine (Br₂) in a controlled environment (e.g., inert atmosphere, low temperature) is a common approach. Evidence from analogous cyclopropene derivatives (e.g., 1,2-dibromo-3,3-difluorocyclopropene) suggests that halogen exchange reactions with potassium fluoride (KF) in polar solvents like tetramethylenesulfone at elevated temperatures (~180°C) can influence regioselectivity . Optimization involves monitoring reaction progress via gas chromatography (GC) and adjusting stoichiometry to minimize side products like elimination or ring-opening byproducts.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D NMR for deuterated analogs) is critical for structural confirmation, particularly to distinguish vinylic vs. allylic bromine positions. Gas chromatography (GC) with flame ionization detection (FID) ensures purity (>95%), while Raman spectroscopy (e.g., Aldrich Raman Library spectra for brominated alkanes) provides vibrational data for functional group identification . Mass spectrometry (MS) confirms molecular weight and isotopic patterns.

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store in amber glassware under inert gas (argon or nitrogen) at temperatures ≤4°C to prevent photodegradation and hydrolysis. Avoid contact with moisture or bases, as brominated alkenes are prone to elimination reactions (e.g., forming 3,3-dimethyl-1-butyne). Safety protocols include using fume hoods, nitrile gloves, and eye protection, as outlined in hazard statements for structurally similar brominated compounds .

Advanced Research Questions

Q. What competing reaction pathways dominate in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The steric hindrance from the 3,3-dimethyl group directs nucleophilic attack preferentially at the less hindered vinylic position. For example, fluorination with KF may yield 1-bromo-3,3-dimethyl-2-fluorobutene as a primary product, while allylic substitution is suppressed. Mechanistic studies should employ kinetic isotope effects (KIE) and density functional theory (DFT) calculations to map transition states and validate regioselectivity trends observed in halogenated cyclopropenes .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess adsorption behavior on indoor surfaces (e.g., silica or polymers) under varying humidity, as surface interactions significantly impact degradation rates . Toxicity prediction tools like EPA DSSTox can model bioaccumulation potential and aquatic toxicity based on structural analogs (e.g., brominated phenoxybenzenes) . Validate models with experimental data from gas-phase oxidation studies or microbial degradation assays.

Q. How should researchers resolve contradictions in reported reaction yields or product distributions for this compound?

- Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, standardized reagent purity). Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) to detect trace byproducts. Cross-reference findings with fluorination studies of tetrabromocyclopropene, where minor variations in temperature or solvent polarity led to divergent products (e.g., ring-opened vs. substituted derivatives) .

Q. What role does this compound play in polymerization catalysis?

- Methodological Answer : As a sterically hindered α-olefin, it can copolymerize with ethylene using palladium-diimine catalysts. The bulky tert-butyl group in 3,3-dimethyl-1-butene analogs enhances chain-walking behavior, producing branched polymers. Optimize catalyst loading (e.g., [(ArNC(Me))₂Pd(CH₃)]SbF₆) and monomer feed ratios to control polymer architecture, as demonstrated in studies of ethylene/DMB copolymerization .

Q. What experimental designs are suitable for studying the compound’s reactivity under oxidative or photolytic conditions?

- Methodological Answer : Use UV-Vis spectroscopy to track photodegradation kinetics in solution (e.g., hexane or THF). For oxidative studies, employ flow reactors with ozone or hydroxyl radicals, analyzing products via GC-MS. Reference protocols from indoor surface chemistry research, where advanced microspectroscopic imaging (e.g., AFM-IR) reveals surface-bound intermediates .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。